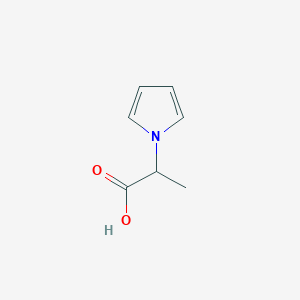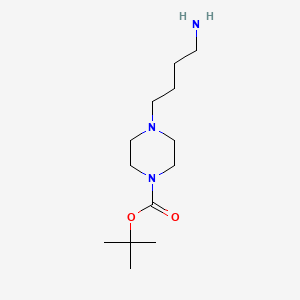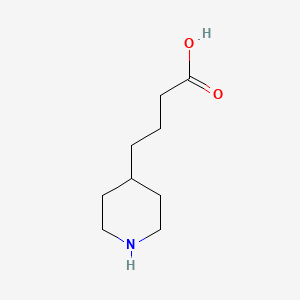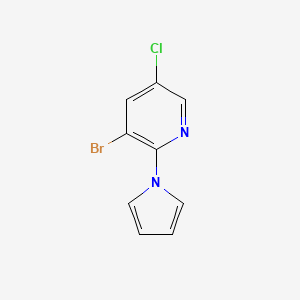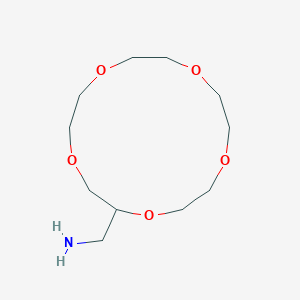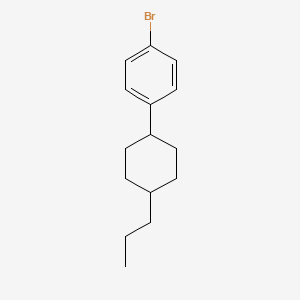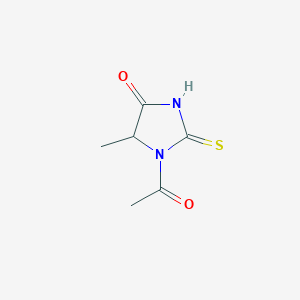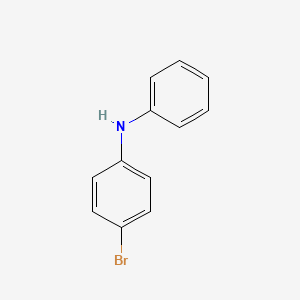
4-溴二苯胺
概述
描述
科学研究应用
4-Bromodiphenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of 4-Bromodiphenylamine is the respiratory system . This compound interacts with specific receptors in the respiratory system, leading to a series of biochemical reactions.
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes in cellular functions .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to respiratory function .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Given its target, it is likely to cause changes in respiratory function .
Action Environment
Environmental factors such as temperature and light can influence the action, efficacy, and stability of 4-Bromodiphenylamine . For instance, continuous exposure to intense heat and light may cause oxidation of the compound .
生化分析
Biochemical Properties
4-Bromodiphenylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Bromodiphenylamine and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the overall metabolic processes in the cell .
Cellular Effects
4-Bromodiphenylamine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 4-Bromodiphenylamine can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 4-Bromodiphenylamine involves its binding interactions with biomolecules, such as enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 4-Bromodiphenylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromodiphenylamine can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time, leading to a decrease in its activity. Long-term exposure to 4-Bromodiphenylamine has been shown to affect cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromodiphenylamine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 4-Bromodiphenylamine can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to elicit a specific biological response .
Metabolic Pathways
4-Bromodiphenylamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to form reactive intermediates, which can interact with cellular macromolecules, leading to potential toxic effects. The compound can also affect the levels of metabolites and the overall metabolic flux in the cell .
Transport and Distribution
Within cells and tissues, 4-Bromodiphenylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-Bromodiphenylamine can influence its activity and overall biological effects .
Subcellular Localization
The subcellular localization of 4-Bromodiphenylamine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular processes. The localization of 4-Bromodiphenylamine can affect its activity and function, including its interactions with enzymes and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromodiphenylamine can be synthesized through several methods. One common approach involves the N-arylation of aniline with phenylboronic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate in a methanol-water mixture at room temperature. The reaction mixture is stirred for several hours, and the product is extracted and purified using column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromodiphenylamine may involve the use of more scalable and efficient methods. For example, the bromination of diphenylamine using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane can be employed. The reaction is typically conducted under controlled temperature and light conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Bromodiphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylamines, while oxidation can produce quinones or other oxidized derivatives .
相似化合物的比较
4-Bromoaniline: Similar structure but lacks the additional phenyl group.
Diphenylamine: Lacks the bromine substitution.
4-Bromotriphenylamine: Contains an additional phenyl group compared to 4-Bromodiphenylamine.
Uniqueness: 4-Bromodiphenylamine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry and various applications .
属性
IUPAC Name |
4-bromo-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVUDMVXNBUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423761 | |
| Record name | 4-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54446-36-5 | |
| Record name | 4-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-diphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Bromodiphenylamine?
A1: 4-Bromodiphenylamine consists of two phenyl rings connected by a nitrogen atom. The bromine atom is substituted at the para position of one of the phenyl rings. [] The dihedral angle between the two phenyl rings is 52.5° indicating they are not in the same plane. [] This non-planar conformation is further characterized by the pitch angles, which describe the angles between each phenyl ring and the plane defined by the C-N-C bond connecting them. []
Q2: How does the mass spectrometry fragmentation pattern of 4-Bromodiphenylamine provide insights into its structure?
A2: The electron ionization mass spectrum of 4-Bromodiphenylamine reveals a dominant molecular ion peak, signifying the molecule's stability under these conditions. [] Two primary fragmentation pathways are observed: the loss of the bromine atom (Br) and the loss of hydrogen bromide (HBr). [] These fragmentations support the presence of a bromine atom and an N-H group in the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
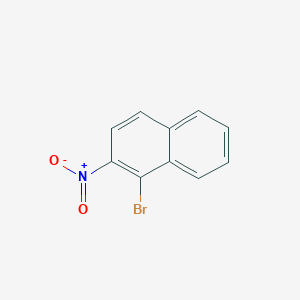
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
